Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate
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Overview
Description
Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a pyridyl group, a carbamate ester, and an ammonium ion. These structural features contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with dipropylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methyl bromide to form the quaternary ammonium salt. The final step involves the esterification of the carbamate group using dimethylcarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the pyridyl group.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can participate in hydrogen bonding and π-π interactions, while the carbamate ester can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, chloride, dimethylcarbamate (ester), hydrate
- Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, iodide, dimethylcarbamate (ester), hydrate
Uniqueness
The uniqueness of Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromide ion, in particular, can influence its reactivity in substitution reactions compared to its chloride or iodide analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
72017-51-7 |
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Molecular Formula |
C16H28BrN3O2 |
Molecular Weight |
374.32 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-methyl-dipropylazanium;bromide |
InChI |
InChI=1S/C16H28N3O2.BrH/c1-6-11-19(5,12-7-2)13-14-15(9-8-10-17-14)21-16(20)18(3)4;/h8-10H,6-7,11-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
APWBSELWAWLPBV-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(CCC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |
Origin of Product |
United States |
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